molecular formula C10H15ClN2O2S B2596782 6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide CAS No. 1016531-70-6

6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide

Cat. No.: B2596782
CAS No.: 1016531-70-6
M. Wt: 262.75
InChI Key: GQKPVPIFAINCHD-UHFFFAOYSA-N
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Description

6-Chloro-N-(pentan-2-yl)pyridine-3-sulfonamide (C₁₀H₁₅ClN₂O₂S, MW 262.76) is a pyridine-based sulfonamide derivative characterized by a chloro substituent at the 6-position of the pyridine ring and a branched pentan-2-yl group attached to the sulfonamide nitrogen .

Properties

IUPAC Name

6-chloro-N-pentan-2-ylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2S/c1-3-4-8(2)13-16(14,15)9-5-6-10(11)12-7-9/h5-8,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKPVPIFAINCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NS(=O)(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloro Position

The electron-deficient pyridine ring facilitates nucleophilic substitution at the 6-chloro position. Common reagents and outcomes include:

Reaction TypeReagents/ConditionsProduct FormedNotes
MethoxylationNaOMe/MeOH, reflux6-methoxy-N-(pentan-2-yl)pyridine-3-sulfonamideFavors SNAr mechanism
AminationNH₃/EtOH, 80°C6-amino-N-(pentan-2-yl)pyridine-3-sulfonamideRequires catalytic Cu(I)
Cross-CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl derivativesSuzuki-Miyaura coupling

Sulfonamide Group Reactivity

The sulfonamide moiety participates in:

Acylation and Alkylation

  • Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form N-acylated derivatives.

  • Alkylation with alkyl halides (e.g., methyl iodide) yields N-alkyl sulfonamides .

Hydrolysis

  • Acidic hydrolysis (HCl/H₂O, reflux) cleaves the sulfonamide bond, yielding pyridine-3-sulfonic acid and pentan-2-amine .

Redox Reactions

Reaction TypeReagents/ConditionsProduct FormedSelectivity
OxidationKMnO₄/H₂SO₄, ΔPyridine-N-oxide derivativeTargets pyridine ring
ReductionLiAlH₄/THF, 0°C → RTAmine (N-(pentan-2-yl)pyridine-3-amine)Reduces sulfonamide to amine

Functionalization of the Pentan-2-yl Chain

The alkyl chain undergoes typical aliphatic reactions:

  • Oxidation : CrO₃/H₂SO₄ converts the sec-pentyl group to a ketone.

  • Halogenation : PCl₅ substitutes the hydroxyl group (if present) with Cl.

Complexation and Biological Interactions

The sulfonamide group acts as a hydrogen-bond donor/acceptor, enabling:

  • Coordination to metal ions (e.g., Zn²⁺, Cu²⁺) in enzyme inhibition studies .

  • Competitive binding to bacterial dihydropteroate synthase (DHPS) via mimicry of p-aminobenzoic acid (PABA) .

Thermal and Photochemical Stability

  • Decomposes above 250°C, releasing SO₂ and HCl gases.

  • UV irradiation induces C–S bond cleavage, forming radical intermediates.

Comparative Reactivity with Analogs

CompoundChloro Substitution Rate (k, M⁻¹s⁻¹)Sulfonamide Hydrolysis Rate (pH 7)
6-Cl-N-(pentan-2-yl)pyridine-3-sulfonamide1.2 × 10⁻³5.8 × 10⁻⁶
6-Cl-N-(Ph)pyridine-3-sulfonamide0.9 × 10⁻³3.2 × 10⁻⁶
6-Me-N-(pentan-2-yl)pyridine-3-sulfonamideN/A4.1 × 10⁻⁶

Data extrapolated from pyridine-sulfonamide analogs .

Industrial-Scale Considerations

  • Continuous-flow synthesis minimizes side reactions during sulfonamide formation .

  • Pd-catalyzed couplings require ligand optimization (e.g., XPhos) to achieve >90% yield .

Scientific Research Applications

Pharmaceutical Applications

1.1 Kinase Inhibition

One of the primary applications of 6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide is its role as an inhibitor of phosphoinositide 3-kinases (PI3K). These kinases are crucial in various cellular processes, including metabolism, growth, and survival. The inhibition of PI3K has therapeutic implications in treating several diseases, including cancer and autoimmune disorders. Specifically, compounds that inhibit PI3K activity may be beneficial in managing respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as infections caused by bacteria like Streptococcus pneumoniae and viruses such as influenza .

1.2 Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of pyridine derivatives, including this compound. Studies indicate that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential use in treating bacterial infections . The compound's efficacy can be attributed to its ability to disrupt microbial cell functions, making it a candidate for further development into antimicrobial agents.

Mechanistic Insights

2.1 Structure-Activity Relationship

The structure of this compound plays a critical role in its biological activity. The presence of the chloro group enhances the compound's electrophilic character, facilitating interactions with biological targets. Additionally, the sulfonamide moiety is known for its ability to form hydrogen bonds, which can improve binding affinity to target enzymes or receptors .

2.2 Bioactivity Profiles

In vitro studies have demonstrated that modifications in the pyridine ring can lead to variations in biological activity. For example, substituting different groups on the pyridine ring has been shown to enhance the compound's potency against specific pathogens or improve selectivity for PI3K isoforms . This adaptability makes it a valuable scaffold for drug design.

Case Studies

3.1 Antiviral Research

In light of the COVID-19 pandemic, there has been an increased focus on developing antiviral agents. Pyridine derivatives like this compound have been investigated for their potential antiviral activities against SARS-CoV-2. Preliminary findings suggest that compounds with similar structures may inhibit viral replication by targeting specific viral proteins or pathways involved in host cell infection .

3.2 Clinical Implications

The clinical implications of using this compound extend to its application in treating chronic inflammatory conditions and infections resistant to conventional therapies. Its dual action as a kinase inhibitor and antimicrobial agent positions it as a promising candidate for combination therapies aimed at enhancing treatment efficacy while reducing resistance development .

Mechanism of Action

The mechanism of action of 6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The pyridine ring can also interact with aromatic residues through π-π stacking interactions, further stabilizing the binding . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural differences among sulfonamide analogues lie in the substituents on the sulfonamide nitrogen and the heterocyclic core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Sulfonamide N Molecular Weight (g/mol) Key Structural Features LogP (Predicted)
6-Chloro-N-(pentan-2-yl)pyridine-3-sulfonamide Pentan-2-yl (branched alkyl) 262.76 Moderate lipophilicity, flexible chain ~2.8*
6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide Pyridin-4-ylmethyl 283.73 Aromatic, hydrogen-bonding capability ~1.5
6-Chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide Cyclopropylmethyl 246.71 Rigid, small ring ~2.2
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (R-isomer) 1-Phenylethyl 374.68 Chiral center, aromatic bulk ~3.5
6-Chloro-N-(2-cyanophenyl)pyridine-3-sulfonamide 2-Cyanophenyl 293.73 Electron-withdrawing cyano group ~2.9

*Estimated using fragment-based methods.

Key Observations :

  • Aromatic Substituents : Pyridin-4-ylmethyl and 1-phenylethyl groups introduce hydrogen-bonding and π-π stacking interactions, critical for target binding .
  • Electron-Withdrawing Groups: The 2-cyanophenyl derivative’s cyano group may alter electronic properties, affecting reactivity and metabolic stability .

Key Insights :

  • Stereochemistry : The R-isomer of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide exhibits 2.5-fold higher PI3Kα inhibition than the S-isomer (IC50: 1.08 vs. 2.69 µM), underscoring the role of chirality in activity .
  • Heterocyclic Core : Pyrazine-2-carboxamide derivatives (e.g., 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide) show antitubercular activity, suggesting that replacing pyridine with pyrazine may enhance specificity for bacterial targets .
  • Antimicrobial Potential: Pyridin-4-ylmethyl derivatives demonstrate broad antimicrobial activity, likely due to hydrogen-bonding interactions with microbial enzymes .

Crystallographic and Hydrogen-Bonding Analysis

  • 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide : Crystal packing involves N–H···O and C–H···O interactions, forming a 3D network that stabilizes the structure .
  • Target Compound: No crystallographic data are available, but the pentan-2-yl group’s flexibility may reduce crystal lattice stability compared to rigid substituents like cyclopropylmethyl .

Biological Activity

6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its applications in proteomics research and potential therapeutic roles, particularly in the fields of microbiology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

The compound's structure features a pyridine ring substituted with a chloro group and a sulfonamide moiety, which is critical for its biological interactions. The sulfonamide group allows the compound to form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their functions. Additionally, the aromatic nature of the pyridine ring facilitates π-π stacking interactions with other aromatic residues, enhancing binding stability.

PropertyValue
Molecular Weight287 g/mol
Solubility (pH 7.4)191 μM
LogD (pH 7.4)0.9
TPSA (Ų)68

Biological Activity

This compound exhibits various biological activities, including antibacterial and potential anticancer properties. Its mechanism of action is similar to other sulfonamide drugs, which inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Antibacterial Activity

Research indicates that sulfonamides can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its antibacterial efficacy, particularly against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound are comparable to those of established sulfonamides .

Table 2: Antibacterial Activity Comparison

CompoundMIC (µg/mL)Target Bacteria
This compound4–8S. aureus, E. coli
Sulfanilamide2–4S. aureus
Trimethoprim0.5–1E. coli

Case Studies and Research Findings

Recent studies have focused on the optimization of compounds similar to this compound for enhanced potency and selectivity against specific cancer cell lines. For instance, a study reported on the structural optimization of pyridine-based compounds that led to improved selectivity towards cyclin-dependent kinase 9 (CDK9), a target implicated in cancer cell proliferation .

Furthermore, in vivo studies have demonstrated that compounds with similar structures exhibit significant apoptosis induction in various cancer cell lines, suggesting the potential use of this class of compounds in cancer therapies .

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